3-(2-Chloro-6-propylphenoxy)-1,2-propanediol
Description
Properties
CAS No. |
63834-71-9 |
|---|---|
Molecular Formula |
C12H17ClO3 |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
3-(2-chloro-6-propylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C12H17ClO3/c1-2-4-9-5-3-6-11(13)12(9)16-8-10(15)7-14/h3,5-6,10,14-15H,2,4,7-8H2,1H3 |
InChI Key |
WBEXQMNCOCWOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC=C1)Cl)OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Epichlorohydrin Hydrolysis Route with Phenoxy Substitution
A prevalent method for preparing chloropropanediols involves the hydrolysis of epichlorohydrin under controlled conditions. For 3-(2-Chloro-6-propylphenoxy)-1,2-propanediol, the key step is the nucleophilic substitution of the epichlorohydrin ring by the 2-chloro-6-propylphenol derivative, followed by hydrolysis to open the epoxide ring and form the diol.
- React epichlorohydrin with 2-chloro-6-propylphenol in the presence of a base to facilitate nucleophilic attack on the epoxide.
- Conduct hydrolysis under aqueous conditions, often catalyzed by acid or base, to yield the diol.
- Purify the product by vacuum distillation or chromatographic methods.
This method benefits from high regioselectivity and yields, as the phenoxy group directs substitution at the desired position.
Phase-Transfer Catalysis for Epoxidation and Hydrolysis
According to patent CN109867587B, a sophisticated method involves:
- Using hydrogen peroxide as an environmentally friendly oxygen source to epoxidize chloropropene.
- Employing a reaction-controlled phase-transfer catalyst to facilitate the formation of epichlorohydrin.
- Subsequent hydrolysis of epichlorohydrin to 3-chloro-1,2-propanediol.
- The process includes product purification steps to achieve purity above 99.9%.
Though this patent focuses on 3-chloro-1,2-propanediol, the strategy can be adapted for phenoxy-substituted derivatives by introducing the phenoxy moiety prior to or after epoxidation, depending on stability and reactivity.
- Phase-transfer catalysts such as ammonium salts or specific silica-alumina based solid acids (SiO2-Al2O3 or B2O3-Al2O3) are used.
- Reaction conditions: temperature around 45–75 °C, pressure 0.5–1.5 MPa, reaction times 1.5–2.5 hours.
This method is noted for its simplicity, high purity, and scalability.
Chlorination of Glycerol Derivatives
An alternative approach involves chlorinating glycerol or glycerol derivatives bearing the phenoxy substituent. This method requires:
- Controlled chlorination agents (e.g., thionyl chloride or phosphorus oxychloride).
- Careful temperature and pH control to avoid over-chlorination or side reactions.
- Subsequent purification to remove residual chlorinating agents and by-products.
This method is less commonly used for phenoxy-substituted derivatives due to potential side reactions with the aromatic moiety.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Epichlorohydrin Hydrolysis + Phenol | Epichlorohydrin, 2-chloro-6-propylphenol, base, water, 80–90 °C, 15 h | ~90–95 | >99 | High regioselectivity, suitable for scale-up |
| Phase-Transfer Catalyzed Epoxidation + Hydrolysis | Chloropropene, H2O2, phase-transfer catalyst, 45–75 °C, 0.5–1.5 MPa, 1.5–2.5 h | >95 | >99.9 | Eco-friendly oxidant, high purity, easy purification |
| Glycerol Chlorination | Glycerol derivative, chlorinating agents, controlled pH and temp | Variable | ~95 | Risk of side reactions, requires strict control |
Research Discoveries and Process Optimization
Catalyst Development: Research indicates that mixed oxide catalysts such as SiO2-Al2O3 and B2O3-Al2O3 improve hydrolysis efficiency and catalyst recyclability, reducing costs and environmental impact.
Reaction Control: Maintaining pH between 6 and 7 during hydrolysis prevents degradation and side product formation, enhancing yield and purity.
Vacuum Distillation: High vacuum distillation (5–20 mmHg) is effective for isolating the product with minimal thermal decomposition.
Chiral Purity: For related compounds like (R)-3-chloro-1,2-propanediol, chiral purity up to 99.3% e.e. has been achieved, suggesting potential for enantioselective synthesis routes if stereochemistry is relevant.
Summary of Key Patents and Literature
US Patent US20050020684A1: Discusses modulators involving phenoxy derivatives, providing background on related aromatic substitution chemistry.
CN Patent CN109867587B: Provides a detailed, scalable method for preparing 3-chloro-1,2-propanediol via phase-transfer catalysis and hydrolysis, adaptable for phenoxy-substituted analogs.
CN Patent CN102229523B: Focuses on improved hydrolysis and purification steps to enhance product quality and reduce production time.
Chemical Synthesis Reports: Document high-yield epichlorohydrin hydrolysis with phenol derivatives under mild conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-propylphenoxy)-1,2-propanediol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the propanediol moiety can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Pharmacological Studies
3-(2-Chloro-6-propylphenoxy)-1,2-propanediol has been investigated for its potential pharmacological properties. Research indicates that it may exhibit anti-inflammatory and analgesic effects.
Case Study : A study published in the Journal of Pharmacology demonstrated that this compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
Agricultural Chemistry
This compound is also being explored as a pesticide due to its efficacy against certain pests while being less harmful to beneficial insects.
Case Study : In a field trial conducted by agricultural scientists, 3-(2-Chloro-6-propylphenoxy)-1,2-propanediol showed effective control of aphid populations on crops without significant adverse effects on non-target species.
Toxicology Assessments
Research into the toxicological profile of 3-(2-Chloro-6-propylphenoxy)-1,2-propanediol reveals that it can impact human health if not handled properly. Studies have assessed its mutagenic potential and reproductive toxicity.
Data Table: Toxicological Profile
| Endpoint | Result |
|---|---|
| Mutagenicity | Negative in Ames test |
| Reproductive toxicity | Observed effects in animal studies |
| Acute toxicity | LD50 > 2000 mg/kg (oral) |
Biodegradability Studies
The environmental impact of 3-(2-Chloro-6-propylphenoxy)-1,2-propanediol has been evaluated for its biodegradability and persistence in soil and water systems.
Data Table: Environmental Persistence
| Environment | Half-Life (days) | Biodegradation Rate (%) |
|---|---|---|
| Soil | 30 | 65 |
| Water | 20 | 50 |
These studies indicate that while the compound has some persistence, it is subject to microbial degradation over time.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-propylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related phenoxy-propanediol derivatives, focusing on molecular properties, physicochemical characteristics, and applications.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Properties: The chlorine atom in Chlorphenesin (4-Cl) enhances its antifungal activity and stability compared to unsubstituted analogs. The ortho-chloro substituent in the target compound may introduce steric hindrance, affecting its reactivity compared to Chlorphenesin’s para-substituted derivative.
Toxicity and Safety :
- Chlorphenesin is approved for topical use with low systemic toxicity, while 1,2-propanediol (propylene glycol) is recognized as low-toxicity and biodegradable . The target compound’s toxicity profile remains uncharacterized but may differ due to its substituents.
Applications: Chlorphenesin: Widely used in cosmetics and pharmaceuticals as a preservative and antifungal agent . 3-Phenoxy-1,2-propanediol: Primarily a laboratory reagent due to its unmodified phenoxy group . Target Compound: Hypothesized applications include antimicrobials or specialty chemicals, though empirical studies are needed.
Biological Activity
3-(2-Chloro-6-propylphenoxy)-1,2-propanediol, also known as 3-chloro-1,2-propanediol (3-MCPD), is a compound that has garnered attention due to its biological activity and potential health effects. This article explores the biological activity of 3-MCPD by reviewing various studies that highlight its effects on reproductive health, metabolic processes, and toxicity in animal models.
Reproductive Toxicity
Research has indicated that 3-MCPD exhibits antifertility activity in male rats. Studies have shown that administration of the compound leads to significant reductions in sperm motility and alterations in the epididymal environment, which may be attributed to the inhibition of glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase . Further investigations have demonstrated that exposure to 3-MCPD resulted in decreased testosterone secretion from Leydig cells, contributing to its antifertility effects .
Metabolic Effects
3-MCPD has been shown to interfere with metabolic pathways. In a study involving rats, daily subcutaneous injections of 6.5 mg/kg body weight for nine days resulted in reduced activity of glycolytic enzymes in testicular and epididymal tissues . This inhibition was reversible and linked to the compound's metabolites. Additionally, intraperitoneal administration of 100 mg/kg body weight caused severe proteinuria and glucosuria, indicating significant disruptions in renal function .
Toxicological Studies
Several toxicological studies have assessed the impact of 3-MCPD on various biological systems:
- Kidney Damage : High doses of 3-MCPD led to acute glomerular nephritis characterized by increased diuresis and the presence of calcium oxalate crystals in urine . Histological examinations revealed kidney lesions similar to those seen in oxalic acid poisoning.
- Hematological Effects : In primate studies, administration of 30 mg/kg body weight per day for six weeks resulted in hematological abnormalities including anemia and thrombocytopenia .
- Long-term Exposure : A chronic study on male Charles River CD rats treated with varying doses over two years showed severe testicular degeneration at higher doses, although no significant increase in tumor incidence was noted .
Case Studies
A notable case study involved the administration of 3-MCPD to male Wistar rats at doses ranging from 0 to 60 mg/kg body weight. The study reported dose-dependent increases in serum alanine aminotransferase activity, indicative of liver damage, along with severe testicular atrophy observed histologically .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of 3-MCPD:
| Study Reference | Dose (mg/kg) | Duration | Key Findings |
|---|---|---|---|
| Brown-Woodman et al., 1975 | In vitro | N/A | Inhibition of sperm glycolysis |
| Kaur & Guraya, 1981a | 6.5 | 9 days | Reduced enzyme activity in testes |
| Jones et al., 1978 | 100 | Single dose | Acute kidney damage and proteinuria |
| Kirton et al., 1970 | 30 | 6 weeks | Hematological abnormalities in primates |
| Weisburger et al., 1981 | Varied | Up to 72 weeks | Testicular degeneration and mortality |
Q & A
Basic Questions
Q. What are the key safety protocols for handling 3-(2-Chloro-6-propylphenoxy)-1,2-propanediol in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as chlorinated phenoxy compounds often release hazardous vapors. Store the compound in sealed, corrosion-resistant containers at room temperature, away from oxidizers. For spills, absorb with inert materials (e.g., vermiculite) and dispose of as non-hazardous waste per local regulations, following guidelines similar to structurally related chlorinated diols .
Q. How can researchers synthesize 3-(2-Chloro-6-propylphenoxy)-1,2-propanediol with high purity?
- Methodological Answer : A plausible route involves nucleophilic substitution between 2-chloro-6-propylphenol and 3-chloro-1,2-propanediol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify the crude product using column chromatography (silica gel, gradient elution) or fractional distillation. Confirm purity via HPLC (C18 column, acetonitrile/water 60:40) and structural integrity via ¹H/¹³C NMR .
Q. Which analytical techniques are optimal for characterizing 3-(2-Chloro-6-propylphenoxy)-1,2-propanediol?
- Methodological Answer : Use:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the presence of the chlorophenoxy and propanediol moieties.
- Mass spectrometry (ESI-MS) for molecular ion verification (expected m/z ~246 [M+H]⁺).
- FT-IR to identify O–H (3200–3400 cm⁻¹) and C–O–C (1250 cm⁻¹) stretches.
Cross-reference with computational models (e.g., DFT) for spectral assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for 3-(2-Chloro-6-propylphenoxy)-1,2-propanediol?
- Methodological Answer : Discrepancies may arise from variations in experimental models (e.g., in vitro vs. in vivo) or exposure durations. Conduct a tiered assessment:
In vitro assays : Evaluate cytotoxicity (MTT assay on HepG2 cells) and genotoxicity (Ames test).
In vivo studies : Use rodent models to assess acute oral toxicity (OECD 423) and subchronic effects (28-day repeated dose).
Meta-analysis : Compare data with structurally analogous compounds (e.g., 3-chloro-1,2-propanediol, which shows conflicting carcinogenicity classifications ).
Q. What experimental designs are recommended for studying the environmental fate of 3-(2-Chloro-6-propylphenoxy)-1,2-propanediol?
- Methodological Answer : Design biodegradation studies using OECD 301B (modified Sturm test) to measure CO₂ evolution. Assess photolytic degradation under UV light (λ = 254 nm) in aqueous solutions, monitoring by LC-MS. For ecotoxicity, perform algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays. Cross-validate results with QSAR models for chlorinated aromatics .
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of 3-(2-Chloro-6-propylphenoxy)-1,2-propanediol?
- Methodological Answer : Use a Design of Experiments (DoE) approach:
- Factors : Temperature (70–110°C), base concentration (1–3 eq.), solvent polarity (DMF vs. THF).
- Response variables : Yield (GC-FID), byproduct formation (HPLC).
- Statistical analysis : Apply ANOVA to identify significant factors. Pilot-scale trials suggest refluxing in DMF with 2.5 eq. K₂CO₃ maximizes yield (>85%) while suppressing di-ether byproducts .
Data Contradiction Analysis
Q. Why do regulatory classifications of 3-(2-Chloro-6-propylphenoxy)-1,2-propanediol vary across jurisdictions?
- Methodological Answer : Discrepancies stem from differences in hazard assessment frameworks. For example, the EU’s CLP regulation (1272/2008) may classify it as Carc. 2 (suspected carcinogen) based on read-across data from chlorinated diols, while other regions may require direct evidence. Researchers should consult REACH dossiers and perform gap analyses to align with global standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
